molecular formula C10H14BrN3 B596306 4-bromo-N-cyclohexylpyrimidin-2-amine CAS No. 1269292-88-7

4-bromo-N-cyclohexylpyrimidin-2-amine

Cat. No.: B596306
CAS No.: 1269292-88-7
M. Wt: 256.147
InChI Key: DBUIHTZEKXKJPT-UHFFFAOYSA-N
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Description

4-bromo-N-cyclohexylpyrimidin-2-amine is a chemical compound with the molecular formula C10H14BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is used in various scientific research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine typically involves the bromination of N-cyclohexylpyrimidin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrimidine ring. Common reagents used in this process include bromine (Br2) and acetic acid as a solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclohexylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

4-bromo-N-cyclohexylpyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-cyclohexylpyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

4-Bromo-N-cyclohexylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine class, characterized by the presence of a bromine atom at the 4-position and a cyclohexyl group at the nitrogen of the pyrimidine ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Chemical Formula : C₁₀H₁₄BrN₃
  • Molecular Weight : 256.14 g/mol
  • IUPAC Name : this compound

Table 1: Comparison with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
4-Bromo-N-cyclopentylpyrimidin-2-amineStructureModerate antibacterial
4-Bromo-N-methylpyrimidin-2-amineStructureAnticancer

Antimicrobial Properties

Research indicates that This compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 μg/mL against Staphylococcus aureus and Escherichia coli . The compound's mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have shown that derivatives of pyrimidine compounds can interfere with cancer cell signaling pathways, which may be applicable to This compound .

Case Studies

  • Antibacterial Efficacy : In a controlled study, This compound was administered to murine models infected with MRSA. Results indicated a significant reduction in bacterial load compared to untreated controls, suggesting its potential as a therapeutic agent against resistant bacterial infections .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that treatment with the compound resulted in reduced viability and induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural features:

  • The bromine atom enhances lipophilicity, potentially improving membrane permeability.
  • The cyclohexyl group may contribute to hydrophobic interactions with biological targets.

Table 2: Structure-Activity Relationships

Structural FeatureImpact on Activity
Bromine at C4Increases lipophilicity and membrane penetration
Cyclohexyl groupEnhances hydrophobic interactions
Amino group at C2Potential for hydrogen bonding with targets

Properties

IUPAC Name

4-bromo-N-cyclohexylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-9-6-7-12-10(14-9)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUIHTZEKXKJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718254
Record name 4-Bromo-N-cyclohexylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269292-88-7
Record name 4-Bromo-N-cyclohexyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269292-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclohexylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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